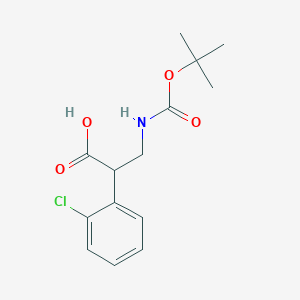
3-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)propanoic acid, also known as Boc-2-Cl-phenylalanine, is an amino acid derivative that has gained significant attention in the field of medicinal chemistry. It is widely used in the synthesis of peptides and proteins due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 3-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)propanoic acid, also known as 3-{[(tert-butoxy)carbonyl]amino}-2-(2-chlorophenyl)propanoic acid:
Pharmaceutical Intermediates
This compound is widely used as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for the introduction of the tert-butoxycarbonyl (Boc) protecting group, which is crucial in peptide synthesis. The Boc group protects the amine functionality during chemical reactions, ensuring that the desired modifications occur at other sites on the molecule .
Peptide Synthesis
In peptide synthesis, protecting groups like Boc are essential for controlling the reactivity of amino acids. This compound’s Boc-protected amine makes it a valuable building block in the stepwise construction of peptides. The Boc group can be easily removed under acidic conditions, allowing for the sequential addition of amino acids .
Organic Synthesis
The compound serves as a versatile reagent in organic synthesis. Its structure facilitates the formation of various derivatives through reactions such as esterification, amidation, and coupling reactions. This versatility makes it a valuable tool for chemists working on complex organic molecules .
Drug Development
In drug development, this compound can be used to create novel drug candidates. Its unique structure allows for the exploration of new chemical spaces, potentially leading to the discovery of compounds with improved pharmacological properties. Researchers can modify its structure to enhance its activity, selectivity, and pharmacokinetic profile .
Bioconjugation
Bioconjugation involves the attachment of biomolecules to other molecules, such as drugs or imaging agents, to improve their properties. This compound’s Boc-protected amine can be used to link peptides, proteins, or other biomolecules to various carriers, enhancing their stability, solubility, and targeting capabilities .
Material Science
In material science, this compound can be used to synthesize functional materials with specific properties. For example, it can be incorporated into polymers to introduce functional groups that enhance the material’s mechanical, thermal, or chemical properties. This application is particularly relevant in the development of advanced materials for various industrial applications .
Catalysis
The compound can also be used in catalysis, where it serves as a ligand or a precursor to catalysts. Its structure allows for the formation of metal complexes that can catalyze various chemical reactions, including hydrogenation, oxidation, and cross-coupling reactions. These catalytic processes are essential in the production of fine chemicals and pharmaceuticals .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or a reagent for the detection and quantification of other substances. Its well-defined structure and reactivity make it suitable for use in various analytical techniques, such as chromatography and mass spectrometry. This application is crucial for ensuring the accuracy and reliability of analytical measurements .
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-8-10(12(17)18)9-6-4-5-7-11(9)15/h4-7,10H,8H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJRSGGMPTYNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC=C1Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2499488.png)
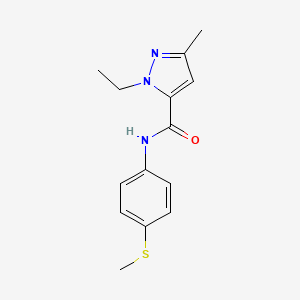
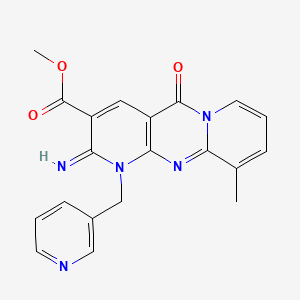
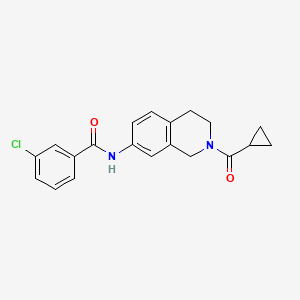
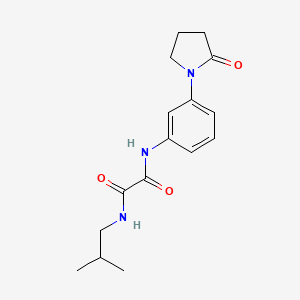
![N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2499497.png)

![N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2499502.png)
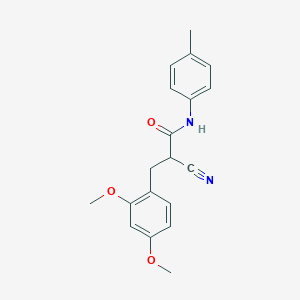
![N-(4-methylthiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2499504.png)
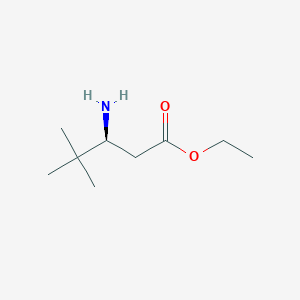
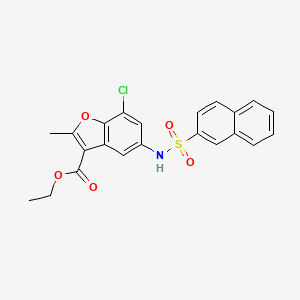

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2499511.png)